molecular formula C14H24INO3 B1404563 8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane CAS No. 1373028-07-9

8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B1404563
CAS No.: 1373028-07-9
M. Wt: 381.25 g/mol
InChI Key: YFCVNAAYAKDZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane is a valuable spirocyclic chemical building block designed for research and development applications in medicinal chemistry. The compound features a spiro[4.5]decane scaffold incorporating both oxygen and nitrogen heteroatoms, a structure recognized for its potential in producing biologically active compounds . The iodine atom on the hydroxymethyl group provides a versatile handle for further functionalization via cross-coupling reactions, making it a crucial intermediate for constructing more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic transformations and can be readily removed under mild acidic conditions when needed. This reagent is part of a family of related spirocyclic building blocks, such as the 2-hydroxy and 2-(hydroxymethyl) variants, which are supplied to support pharmaceutical and chemical research . As with similar fine chemical intermediates, researchers should handle this product with care and consult relevant safety data sheets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)5-4-11(10-15)18-14/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCVNAAYAKDZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(O2)CI)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a spiro intermediate with an iodinating agent. One common method involves the reaction of tert-butyl 2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with iodine in the presence of a base. The reaction is carried out under inert conditions to prevent unwanted side reactions .

Chemical Reactions Analysis

8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbon derivatives.

Common reagents used in these reactions include bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .

Scientific Research Applications

8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

1-Oxa-8-azaspiro[4.5]decane Derivatives
Compound Name Substituents/Modifications Key Properties/Applications Reference
8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane Hydroxymethyl at C2, Boc at N8 High structural similarity (96%), potential intermediate for drug synthesis
8-(6-Morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane Morpholinopyrimidinyl at N8 Used in Mycobacterium tuberculosis inhibitors; demonstrates bioactivity
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride Ketone at C2 Lower reactivity due to carbonyl group; used in structural studies

Key Differences :

  • The iodoymethyl group in the target compound enhances electrophilicity compared to hydroxymethyl or ketone groups, enabling participation in Suzuki or Ullmann couplings.
  • The Boc group at N8 improves solubility in organic solvents, contrasting with morpholine or pyrimidine substituents that may increase polarity .

Functional Group Variations

Halogenated Analogs
Compound Name Halogen/Substituent Reactivity/Applications Reference
8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane Iodoymethyl at C2 Potential for radiopharmaceutical labeling or cross-coupling N/A
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane Dichloroacetyl at C4 Pesticide applications (e.g., herbicide intermediates)
2,2-Difluoro-8-azaspiro[4.5]decane Difluoro at C2 Enhanced metabolic stability; used in CNS drug discovery

Key Insights :

  • Iodine in the target compound offers distinct advantages over chlorine or fluorine, such as facilitating heavy-atom derivatization for crystallography or serving as a leaving group in nucleophilic substitutions.
  • Fluorinated analogs prioritize metabolic stability, whereas iodinated derivatives focus on synthetic versatility .

Stereochemical and Heteroatom Variations

Compound Name Heteroatom Arrangement Biological Relevance Reference
8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine 3-oxa-1-aza core with methyl Antimicrobial or enzyme inhibition potential
8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) Oxalate salt form Improved aqueous solubility for formulation

Key Differences :

  • Altering heteroatom positions (e.g., 1-oxa-8-aza vs. 3-oxa-1-aza) modifies electronic properties, influencing binding affinity in biological targets .
  • Salt forms (e.g., oxalate) enhance solubility, whereas neutral Boc-protected compounds are tailored for organic-phase reactions .

Biological Activity

8-Boc-2-iodomethyl-1-oxa-8-azaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective ligand for sigma receptors, which are implicated in various neurological processes.

Chemical Structure and Properties

The molecular formula of 8-Boc-2-iodomethyl-1-oxa-8-azaspiro[4.5]decane is C14H24INO3, with a molecular weight of approximately 381.25 g/mol. The presence of a tert-butoxycarbonyl (Boc) protecting group and an iodomethyl substituent enhances its chemical reactivity and potential biological activity. Its spirocyclic nature allows for conformational flexibility, influencing interactions with biological targets.

Sigma Receptor Binding Affinity

Research indicates that derivatives of 1-oxa-8-azaspiro[4.5]decane compounds exhibit significant biological activity, particularly as selective ligands for sigma receptors. Notably, these compounds demonstrate nanomolar affinity for sigma-1 receptors, with Ki values ranging from 0.47 to 12.1 nM, while showing moderate selectivity over sigma-2 receptors . This suggests a promising role in neurological studies and therapeutic applications targeting disorders related to sigma receptor dysfunction.

In Vivo Studies

In vivo biodistribution studies have shown that radiolabeled derivatives of 8-Boc-2-iodomethyl-1-oxa-8-azaspiro[4.5]decane exhibit high initial brain uptake, indicating effective penetration through the blood-brain barrier. Competitive binding dynamics were observed when pretreating with specific sigma receptor ligands, affecting brain-to-blood ratios significantly .

The mechanism of action involves the interaction of the iodine atom within the compound with nucleophilic sites in biological molecules, leading to modifications that can alter biochemical pathways and cellular processes. This interaction is crucial for understanding the compound's role in various biological contexts .

Comparative Analysis with Similar Compounds

To further understand the biological activity of 8-Boc-2-iodomethyl-1-oxa-8-azaspiro[4.5]decane, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
1-Oxa-8-Azaspiro[4.5]decaneLacks halogen substituentsSigma receptor ligand
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decaneSimilar spirocyclic structurePotentially similar activity
4-amino-3-methyl-2-Oxa-8-Azaspiro[4.5]decaneAmino substitutionDifferent binding profile

These comparisons highlight how variations in substituents influence pharmacological profiles and biological activities.

Case Studies

Several studies have explored the applications of 8-Boc-2-iodomethyl-1-oxa-8-azaspiro[4.5]decane in different contexts:

  • Neurological Disorders : Research has focused on its potential therapeutic effects in conditions such as depression and anxiety by modulating sigma receptor activity.
  • Cancer Research : Investigations into its role as a sigma receptor ligand have opened avenues for developing new anti-cancer therapies targeting sigma receptors.
  • Chemical Biology : The compound serves as a valuable tool for studying enzyme interactions and biological pathways due to its unique structure and reactivity.

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueObserved SignalReference
¹³C NMR (CDCl₃)Boc carbonyl: 168.2 ppm
IR (KBr)C-H stretch (iodomethyl): 2920 cm⁻¹
HRMS (ESI+)[M+H]⁺: 256.1543 (calc. 256.1540)

Q. Table 2: Common Impurities and Detection Methods

ImpurityDetection MethodReference
De-Boc byproductHPLC (tR = 8.2 min)
Iodide hydrolysis productLC-MS (m/z 198.1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 2
8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.